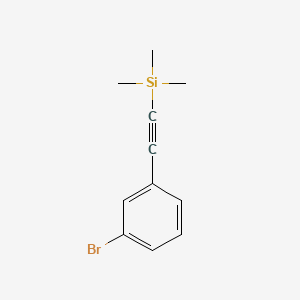









|
REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4](I)[CH:5]=[CH:6][CH:7]=1.[CH3:9][Si:10]([C:13]#[CH:14])([CH3:12])[CH3:11]>C(NC(C)C)(C)C.Cl[Pd](Cl)([P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)[P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.[Cu]I>[Br:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([C:14]#[C:13][Si:10]([CH3:12])([CH3:11])[CH3:9])[CH:3]=1 |^1:24,43|
|


|
Name
|
|
|
Quantity
|
25 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC=1C=C(C=CC1)I
|
|
Name
|
|
|
Quantity
|
500 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(C)NC(C)C
|
|
Name
|
|
|
Quantity
|
1.24 g
|
|
Type
|
catalyst
|
|
Smiles
|
Cl[Pd]([P](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)([P](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)Cl
|
|
Name
|
|
|
Quantity
|
1.24 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Cu]I
|
|
Name
|
|
|
Quantity
|
9.51 g
|
|
Type
|
reactant
|
|
Smiles
|
C[Si](C)(C)C#C
|


|
Control Type
|
AMBIENT
|
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture was stirred at room temperature until G.C
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
ADDITION
|
|
Details
|
was added over a period of 15 min
|
|
Duration
|
15 min
|
|
Type
|
CUSTOM
|
|
Details
|
the disappearance of starting material (2 h)
|
|
Duration
|
2 h
|
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture was cooled to room temperature
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
CUSTOM
|
|
Details
|
to remove salts
|
|
Type
|
CONCENTRATION
|
|
Details
|
The filtrate was concentrated in vacuo
|
|
Type
|
WASH
|
|
Details
|
The solution was washed with an aqueous 5% HCl solution (2×200 ml), water (2×200 ml) and brine (1×200 ml)
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The combined organic layers were dried (MgSO4)
|
|
Type
|
CUSTOM
|
|
Details
|
the solvent removed in vacuo
|
|
Type
|
CUSTOM
|
|
Details
|
yielding the crude product as a yellow oil
|
|
Type
|
CUSTOM
|
|
Details
|
The liquid chromatographed from silica gel in pentane
|
|
Type
|
WASH
|
|
Details
|
Elution with pentane
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC1=CC(=CC=C1)C#C[Si](C)(C)C
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 20.59 g | |
| YIELD: PERCENTYIELD | 91% | |
| YIELD: CALCULATEDPERCENTYIELD | 83.8% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |